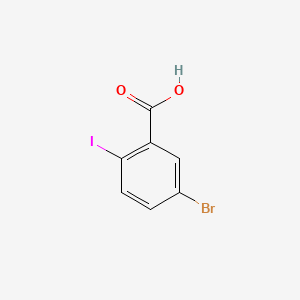5-Bromo-2-iodobenzoic acid
CAS No.: 21740-00-1
Cat. No.: VC1973048
Molecular Formula: C7H4BrIO2
Molecular Weight: 326.91 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 21740-00-1 |
|---|---|
| Molecular Formula | C7H4BrIO2 |
| Molecular Weight | 326.91 g/mol |
| IUPAC Name | 5-bromo-2-iodobenzoic acid |
| Standard InChI | InChI=1S/C7H4BrIO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11) |
| Standard InChI Key | IGBNDUKRHPTOBP-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Br)C(=O)O)I |
| Canonical SMILES | C1=CC(=C(C=C1Br)C(=O)O)I |
Introduction
Chemical Identity and Structure
5-Bromo-2-iodobenzoic acid is a dihalogenated benzoic acid derivative with the following identifiers and structural characteristics:
The compound features a benzoic acid core with halogen substituents at specific positions. The bromine atom is located at position 5 of the benzene ring, while the iodine atom occupies position 2, adjacent to the carboxylic acid group. This arrangement of substituents contributes to its distinctive chemical reactivity and applications in organic synthesis .
Physical and Chemical Properties
5-Bromo-2-iodobenzoic acid exhibits specific physical and chemical properties that are important for its handling, storage, and application in research and synthesis:
The compound's low solubility in water but good solubility in organic solvents such as methanol makes it suitable for various organic reactions and separations. Its light sensitivity necessitates storage in dark conditions to prevent decomposition .
Synthesis Methods
Several methods have been documented for the synthesis of 5-Bromo-2-iodobenzoic acid, with the most common approach involving diazotization of 2-amino-5-bromobenzoic acid followed by iodination:
Synthesis from 2-Amino-5-bromobenzoic acid
The primary synthetic route involves a two-stage process starting from 5-bromo-2-aminobenzoic acid:
Stage 1: Diazotization of 5-Bromo-2-aminobenzoic acid
-
Reactants: 5-Bromo-2-aminobenzoic acid, hydrochloric acid, sodium nitrite in water
Stage 2: Iodination of the diazonium salt
-
Reactants: Diazonium salt solution, sulfuric acid, potassium iodide in water
A detailed example of this synthesis includes:
-
Dissolving 2-Amino-5-bromobenzoic acid (2.14 g, 10 mmol), NaNO₂ (0.828 g, 12 mmol), and NaOH (0.55 g, 11 mmol) in 40 ml of water
-
Cooling the mixture to 0°C in an ice bath
-
Adding 12 ml of 6 mol/L hydrochloric acid solution dropwise over 2 hours
-
Continuing the reaction at 0°C for 1 hour
-
Heating the reaction system to 35-40°C and adding a solution of KI (2.5 g, 15 mmol), H₂SO₄ (0.6 ml), and water (5 ml)
-
Heating the reaction mixture to 90°C for 1 hour
-
Cooling to room temperature, filtering the precipitated solid, and washing with water
-
Recrystallizing from 50% ethanol to obtain 5-Bromo-2-iodobenzoic acid as a pale yellow solid
This method typically yields approximately 87% of the desired product with high purity .
Applications and Uses
5-Bromo-2-iodobenzoic acid has found numerous applications across different fields of chemistry and materials science:
Pharmaceutical Development
The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in creating compounds that target specific biological pathways. Its unique halogenated structure allows for selective functionalization and modification to create pharmaceutical precursors .
Organic Synthesis
In organic chemistry, 5-Bromo-2-iodobenzoic acid is utilized for the preparation of complex molecules. The differential reactivity of the bromine and iodine substituents enables selective transformations and coupling reactions, allowing researchers to explore new chemical reactions and develop innovative materials .
Biochemical Research
The compound is valuable in studying enzyme activity and protein interactions, providing insights into cellular processes and disease mechanisms. The halogen substituents can influence binding interactions with biomolecules, making it useful for probing biological systems .
Material Science
5-Bromo-2-iodobenzoic acid finds applications in the development of novel polymers and materials, enhancing properties such as thermal stability and chemical resistance. The halogen atoms can participate in various coupling reactions to create functionalized materials with specific properties .
Analytical Chemistry
This chemical is utilized as a reagent in various analytical methods, helping to detect and quantify other substances in complex mixtures. Its unique structure and reactivity make it suitable for specialized analytical applications .
Synthesis of Bioactive Compounds
The compound has been used as a starting material for the synthesis of novel hydrazide-hydrazones with potential biological activities, including antimicrobial and anticancer properties .
Preparation of Hypervalent Iodine Reagents
5-Bromo-2-iodobenzoic acid serves as a precursor for the preparation of highly active trivalent iodine reagents such as 1-acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one (ABBX), which are effective oxidizing agents for alcohols to aldehydes and ketones .
Due to its light sensitivity, 5-Bromo-2-iodobenzoic acid should be stored in dark containers or locations to prevent decomposition. The compound should be handled with appropriate personal protective equipment to avoid skin and eye irritation .
Research Findings and Recent Developments
Recent research has expanded the applications of 5-Bromo-2-iodobenzoic acid in various fields:
Synthesis of Novel Hydrazide-Hydrazones
Researchers have utilized 5-Bromo-2-iodobenzoic acid as a starting material to synthesize novel hydrazide-hydrazones through condensation reactions. These derivatives have been studied for their potential bioactivities, including antimicrobial, antifungal, and anticancer properties. The study involved the synthesis of 14 novel hydrazide-hydrazones of 5-Bromo-2-iodobenzoic acid and evaluation of their biological activities in vitro .
Development of Hypervalent Iodine Reagents
5-Bromo-2-iodobenzoic acid has been used to prepare highly active trivalent iodine reagents, specifically 1-acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one (ABBX). This hypervalent iodine compound has demonstrated effective oxidizing properties, particularly in converting benzylic alcohols and aliphatic secondary alcohols to the corresponding aldehydes and ketones with good yields .
Synthesis of Cyclic Iodonium Salts
The compound has been employed in the synthesis of 6-membered cyclic iodonium salts through efficient one-pot procedures. These cyclic diaryliodonium salts have potential applications in organic synthesis as versatile electrophilic reagents and precursors for various functional group transformations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume